4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
CAS No.: 2034582-85-7
Cat. No.: VC7126946
Molecular Formula: C17H23N5OS
Molecular Weight: 345.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034582-85-7 |
|---|---|
| Molecular Formula | C17H23N5OS |
| Molecular Weight | 345.47 |
| IUPAC Name | 4-(5-cyclopropyl-2-methylpyrazol-3-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C17H23N5OS/c1-20-16(11-15(19-20)13-4-5-13)21-6-8-22(9-7-21)17(23)18-12-14-3-2-10-24-14/h2-3,10-11,13H,4-9,12H2,1H3,(H,18,23) |
| Standard InChI Key | DWFUTPJDDDNDHQ-UHFFFAOYSA-N |
| SMILES | CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)NCC4=CC=CS4 |
Introduction
Potential Applications
Based on its structure, this compound could be explored for:
-
Pharmacological activity: Pyrazole derivatives are often studied for anti-inflammatory, anticancer, and antimicrobial activities.
-
Drug design: The combination of functional groups suggests potential as a ligand for molecular targets like enzymes or receptors.
Synthesis and Characterization
The synthesis of such compounds typically involves:
-
Stepwise assembly of the core structure: Likely through cyclization reactions to form the pyrazole ring.
-
Functional group modifications: Introduction of the cyclopropyl and thiophene groups.
-
Final derivatization: Coupling with piperazine carboxamide.
Characterization techniques include:
-
NMR Spectroscopy (1H and 13C): To confirm the molecular framework.
-
Mass Spectrometry (MS): To determine molecular weight and purity.
-
X-ray Crystallography: For structural confirmation if crystalline forms are available.
Biological Evaluation
To assess its potential utility:
-
In Vitro Studies: Screening against biological targets (e.g., enzymes, cancer cell lines).
-
In Silico Docking Studies: Predicting binding affinity to target proteins.
-
ADMET Profiling: Evaluating absorption, distribution, metabolism, excretion, and toxicity.
Data Table Example
| Property | Description |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | ~360 g/mol |
| Key Functional Groups | Pyrazole, Cyclopropyl, Thiophene, Piperazine Carboxamide |
| Predicted LogP | Moderate (indicative of lipophilicity) |
| Potential Applications | Anti-inflammatory, Anticancer |
If you have access to specialized databases or experimental data on this compound, more specific details could be provided regarding its synthesis, characterization, and biological activity. Let me know if you'd like assistance with further research or analysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume